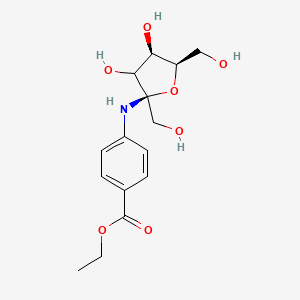
Furofenac-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Molecular Structure Analysis
The molecular formula for Furofenac-d3 is C12H11D3O3 . The canonical SMILES representation is CCC1CC2=C(O1)C=CC(=C2)CC(=O)O . The InChI representation is InChI=1S/C12H14O3/c1-2-10-7-9-5-8 (6-12 (13)14)3-4-11 (9)15-10/h3-5,10H,2,6-7H2,1H3, (H,13,14)/i1D3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 209.26 . It is an off-white solid that is soluble in DMSO and Methanol . It has a boiling point of 356.8±11.0°C at 760 mmHg and a melting point of 93-95°C . The density of this compound is 1.2±0.1 g/cm3 .Relevant Papers Several papers were found in the search results . These papers discuss topics such as the synthesis of Vitamin D3 and its analogues , the metabolism of 2‐ethyl‐2,3‐dihydro‐5‐benzofuranacetic acid (Furofenac) , and this compound . These papers could provide further insights into the properties and potential applications of this compound.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Furofenac-d3 involves the incorporation of deuterium into the structure of Furofenac through a series of reactions.", "Starting Materials": [ "2-chloro-3-cyanopyridine", "deuterium oxide", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethyl acetoacetate", "methyl iodide", "sodium carbonate", "3-aminophenol", "phosphorus oxychloride", "3,4-dimethoxybenzaldehyde", "sodium borohydride-d4" ], "Reaction": [ "Step 1: Synthesis of 2-chloro-3-cyano-4-methoxy-pyridine by reacting 2-chloro-3-cyanopyridine with methanol in the presence of sodium hydroxide.", "Step 2: Deuteration of 2-chloro-3-cyano-4-methoxy-pyridine by refluxing it with deuterium oxide in the presence of sodium borohydride-d4.", "Step 3: Synthesis of ethyl 2-(2-chloro-3-cyano-4-methoxyphenyl)-3-oxobutanoate by reacting 2-chloro-3-cyano-4-methoxy-pyridine with ethyl acetoacetate in the presence of acetic acid and sodium acetate.", "Step 4: Synthesis of 2-(3-(4-methoxyphenyl)isoxazol-5-yl)acetic acid by reacting ethyl 2-(2-chloro-3-cyano-4-methoxyphenyl)-3-oxobutanoate with hydroxylamine hydrochloride in the presence of sodium carbonate and acetic acid.", "Step 5: Deuteration of 2-(3-(4-methoxyphenyl)isoxazol-5-yl)acetic acid by refluxing it with deuterium oxide in the presence of sodium borohydride.", "Step 6: Synthesis of 2-(3-(4-methoxyphenyl)-5-(trifluoromethyl)phenyl)acetic acid by reacting 3,4-dimethoxybenzaldehyde with 3-aminophenol in the presence of phosphorus oxychloride.", "Step 7: Synthesis of Furofenac-d3 by reacting 2-(3-(4-methoxyphenyl)isoxazol-5-yl)acetic acid and 2-(3-(4-methoxyphenyl)-5-(trifluoromethyl)phenyl)acetic acid with methyl iodide in the presence of sodium carbonate." ] } | |
CAS-Nummer |
1794754-03-2 |
Molekularformel |
C12H14O3 |
Molekulargewicht |
209.259 |
IUPAC-Name |
2-[2-(2,2,2-trideuterioethyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid |
InChI |
InChI=1S/C12H14O3/c1-2-10-7-9-5-8(6-12(13)14)3-4-11(9)15-10/h3-5,10H,2,6-7H2,1H3,(H,13,14)/i1D3 |
InChI-Schlüssel |
MYQXHLQMZLTSDB-FIBGUPNXSA-N |
SMILES |
CCC1CC2=C(O1)C=CC(=C2)CC(=O)O |
Synonyme |
2-(Ethyl-d3)-2,3-dihydro-5-benzofuranacetic Acid; 2-(Ethyl-d3)-2,3-dihydro-5-benzofuranylacetic Acid; SAS 650-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



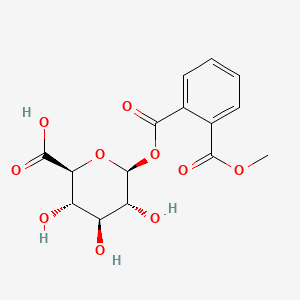
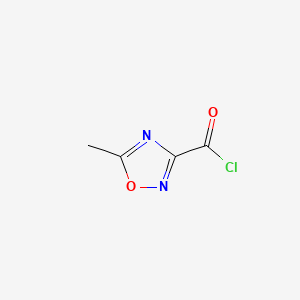
![5-[5-Chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridine-2-carboxylic acid](/img/structure/B586077.png)

![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfone](/img/structure/B586081.png)
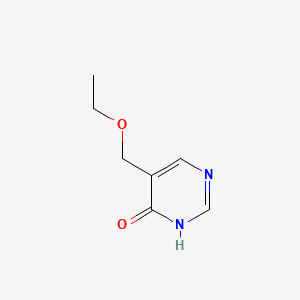
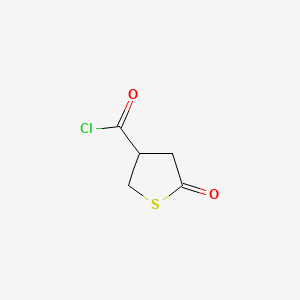
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide](/img/structure/B586091.png)
